molecular formula C12H12N2OS B1273773 2-amino-N-(thien-2-ylmethyl)benzamide CAS No. 218158-03-3

2-amino-N-(thien-2-ylmethyl)benzamide

Cat. No.: B1273773
CAS No.: 218158-03-3
M. Wt: 232.3 g/mol
InChI Key: CDOLIILWKFPIOS-UHFFFAOYSA-N
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Description

2-amino-N-(thien-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-amino-N-(thien-2-ylmethyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to exhibit potent inhibitory activity against enzymes such as protein kinase C and cyclin-dependent kinase 2. These interactions are crucial as they can modulate various cellular processes, including cell cycle regulation and signal transduction pathways.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinase C can alter signal transduction pathways, leading to changes in cellular responses. Additionally, the compound’s impact on cyclin-dependent kinase 2 can affect cell cycle progression, potentially leading to altered gene expression and metabolic changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. By inhibiting enzymes like protein kinase C and cyclin-dependent kinase 2, it can modulate their activity, leading to downstream effects on cellular processes. These interactions may involve direct binding to the active sites of the enzymes, preventing their normal function and thereby altering cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic uses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it an important aspect of its biochemical analysis .

Properties

IUPAC Name

2-amino-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLIILWKFPIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383958
Record name 2-amino-N-(thien-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218158-03-3
Record name 2-amino-N-(thien-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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